molecular formula C10H13K3N2O8 B093384 Edetate tripotassium CAS No. 17572-97-3

Edetate tripotassium

Cat. No. B093384
CAS RN: 17572-97-3
M. Wt: 406.51 g/mol
InChI Key: FYZXEMANQYHCFX-UHFFFAOYSA-K
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Description

Edetate tripotassium, also known as EDTA tripotassium salt, is a chelating agent used for heavy metal toxicity . It is in the chelating class of drugs . This compound is used in many different industries to remove toxic metal ions .


Synthesis Analysis

Edetate tripotassium is synthesized from ethylenediaminetetraacetic acid (EDTA), which was first synthesized in the mid-1930s . As a pharmacologic agent, EDTA is used as calcium disodium edetate, which prevents it from binding calcium in the body .


Molecular Structure Analysis

The molecular composition of EDTA consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . When calcium disodium edetate binds to metals, the calcium is displaced from the structure .


Chemical Reactions Analysis

Edetate tripotassium chelates divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .


Physical And Chemical Properties Analysis

Edetate tripotassium has a molecular weight of 406.51 g/mol . It is a white, water-insoluble solid widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .

Scientific Research Applications

  • Hematology Testing : Tripotassium EDTA is used as an anticoagulant in blood specimens for hematologic testing. However, it is found to affect red blood cell size more at increased concentrations and on storage compared to dipotassium EDTA, making dipotassium EDTA the recommended choice for specimen collection for blood cell counting and sizing (England et al., 1993).

  • Comparison with Other Anticoagulants : Studies comparing the influence of EDTA-K3 (tripotassium EDTA) with other anticoagulants like sodium citrate on haematology analysis show significant differences in parameters like hemoglobin concentration, hematocrit, and platelet count (Żmigrodzka et al., 2012).

  • Effects on Hematologic Values in Animals : The impact of tripotassium EDTA on various hematologic parameters in different species, like Hermann's tortoises, has been explored. It is found that tripotassium EDTA may cause hemolysis, affecting hematocrit and red blood cell counts (Muro et al., 1998).

  • Medicinal Applications : Tripotassium dicitrato bismuthate, a related compound, has been studied for its ability to heal duodenal and gastric ulcers better than a placebo. It forms a protective coat at the ulcer base, possibly insulating the ulcer from acid-pepsin digestion (Koo et al., 1982).

  • Biochemical Research : In biochemical research, tripotassium EDTA is used in studies, such as examining its effect on pepsin activity, where it showed no inhibition of proteolytic activity (Beaux et al., 1989).

  • Chelation Therapy : The use of edetate (EDTA) salts, including tripotassium forms, in chelation therapy for conditions like atherosclerosis has been researched, although evidence of their efficacy is limited (Grier & Meyers, 1993).

  • Fish Hematology : Tripotassium EDTA has been evaluated as an anticoagulant in fish hematology, specifically for tambaqui (Colossoma macropomum), highlighting its impact on hematological parameters (Pádua et al., 2011).

  • Duodenal Ulcer Treatment : Research on the effectiveness of tripotassium dicitrato bismuthate in treating and preventing the recurrence of duodenal ulcers indicates its potential advantages over other treatments like cimetidine (Martin et al., 1981).

  • Insulin Measurement : Tripotassium EDTA has been compared to dipotassium EDTA in the context of electrochemiluminescence insulin measurement, where dipotassium EDTA is found to be more suitable for insulin stability (Déchelotte et al., 2016).

Safety And Hazards

These chelating agents are cytotoxic and weakly genotoxic, but not carcinogenic . Oral exposures to EDTA produced adverse reproductive and developmental effects in animals .

Future Directions

The promising chelating abilities of low tEDTA concentrations could be exploited to inhibit encrustation and blockage of indwelling catheters . The fundamental research presented will inform our future development of an effective tEDTA-eluting catheter coating aimed at preventing catheter encrustation .

properties

IUPAC Name

tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXEMANQYHCFX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13K3N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058324
Record name EDTA, tripotassium salt
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Molecular Weight

406.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; Odorless; [Alfa Aesar MSDS]
Record name Tripotassium EDTA
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Product Name

Edetate tripotassium

CAS RN

17572-97-3
Record name Edetate tripotassium
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:3)
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Record name EDTA, tripotassium salt
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Record name Tripotassium hydrogen ethylenediaminetetraacetate
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Record name EDETATE TRIPOTASSIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Vernot, BA Barron, MF Goldberg - Archives of ophthalmology, 1985 - jamanetwork.com
… drawn from a human donor into a tube containing edetate tripotassium, and 0.1 mL was immediately fixed in 2 mL of 2% buffered glutaraldehyde. After an initial …
Number of citations: 4 jamanetwork.com
DJ Cohen, JG Young, JA Roth - Archives of General Psychiatry, 1977 - jamanetwork.com
… containing 10.5 mg of edetate tripotassium that were immediately placed on ice. Within three hours after collection, platelets were separated by centrifugation in succession at 175 and …
Number of citations: 53 jamanetwork.com

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